

Application Note: Comprehensive NMR Characterization of (3S,4R)-4-methylpyrrolidin-3-ol

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Compound of Interest

Compound Name: (3S,4R)-4-methylpyrrolidin-3-ol

Cat. No.: B13478682

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Introduction: The Significance of (3S,4R)-4-methylpyrrolidin-3-ol in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] Specifically, chiral substituted pyrrolidinols like (3S,4R)-4-methylpyrrolidin-3-ol serve as critical building blocks in the synthesis of a new generation of therapeutics. Their defined stereochemistry is paramount for selective interaction with biological targets, such as enzymes and receptors.[2] The precise orientation of the methyl and hydroxyl groups in (3S,4R)-4-methylpyrrolidin-3-ol can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, unambiguous structural and stereochemical confirmation is a non-negotiable prerequisite in any drug development campaign.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of small organic molecules.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of (3S,4R)-4-methylpyrrolidin-3-ol using a suite of NMR experiments,

including ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust and self-validating analytical workflow.

Predicted NMR Spectral Data

While experimental spectra for **(3S,4R)-4-methylpyrrolidin-3-ol** are not widely published, we can predict the chemical shifts based on the analysis of structurally similar pyrrolidine derivatives and fundamental NMR principles. The following table summarizes the anticipated ^1H and ^{13}C NMR data. These predictions are intended to serve as a guide for researchers in assigning their experimentally obtained spectra.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **(3S,4R)-4-methylpyrrolidin-3-ol**

Position	Atom	Predicted ^1H Chemical Shift (ppm)	Predicted Multiplicity	Predicted ^{13}C Chemical Shift (ppm)
1	-NH	Broad singlet	-	-
2	-CH ₂	~2.8 - 3.2	Multiplet	~50 - 55
3	-CH	~3.9 - 4.2	Multiplet	~70 - 75
4	-CH	~2.0 - 2.4	Multiplet	~40 - 45
5	-CH ₂	~2.6 - 3.0	Multiplet	~52 - 58
6 (CH ₃)	-CH ₃	~0.9 - 1.1	Doublet	~15 - 20
-OH	-OH	Broad singlet	-	-

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by solvent, concentration, and temperature.

Experimental Protocols

A systematic approach to NMR analysis is crucial for obtaining high-quality, reproducible data. The following protocols outline the steps for sample preparation and data acquisition.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation.

Materials:

- **(3S,4R)-4-methylpyrrolidin-3-ol** (purity $\geq 97\%$)[4]
- Deuterated solvent (e.g., CDCl_3 , MeOD, or DMSO-d_6)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- **Solvent Selection:** The choice of deuterated solvent is critical. For **(3S,4R)-4-methylpyrrolidin-3-ol**, with its hydroxyl and amine protons, Methanol- d_4 (MeOD) or DMSO-d_6 are often preferred as they can exchange with the labile protons, leading to cleaner spectra for the carbon backbone. Chloroform- d (CDCl_3) can also be used, but the -NH and -OH protons may appear as broad signals.
- **Sample Weighing:** Accurately weigh 5-10 mg of **(3S,4R)-4-methylpyrrolidin-3-ol**.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.
- **Labeling:** Clearly label the NMR tube with the sample identification.

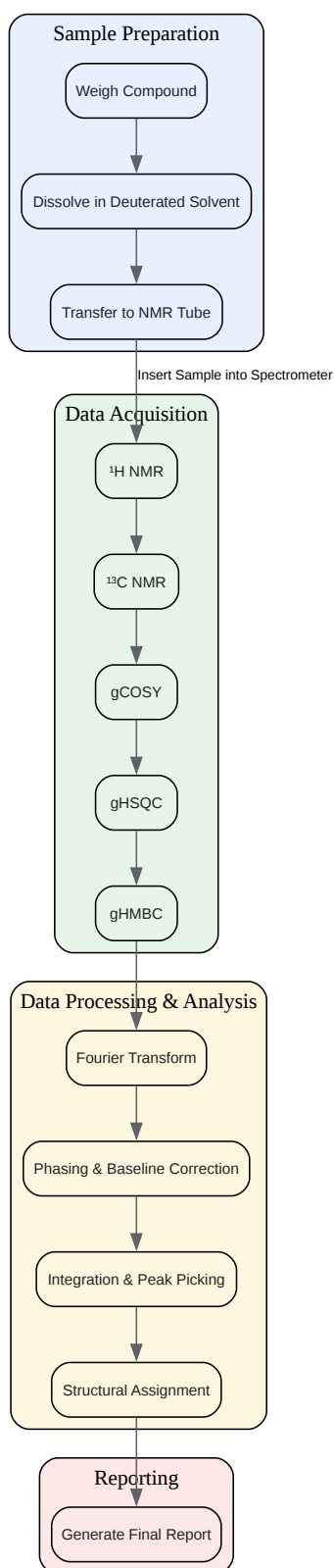
Protocol 2: NMR Data Acquisition

This protocol outlines the acquisition of a standard suite of 1D and 2D NMR experiments on a 400 or 500 MHz spectrometer.

Instrumentation:

- 400 or 500 MHz NMR Spectrometer

Experimental Workflow Diagram:



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Caption: NMR Characterization Workflow for **(3S,4R)-4-methylpyrrolidin-3-ol**.

Procedure:

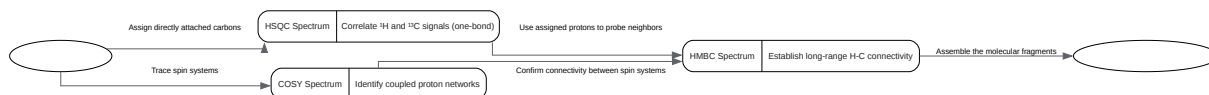
- Tuning and Shimming: Tune and shim the probe for the specific sample and solvent to ensure optimal magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard 1D ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
- 2D COSY (Correlation Spectroscopy) Acquisition:
 - Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify proton-proton couplings.
 - This experiment reveals which protons are coupled to each other, typically through 2-3 bonds.
- 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
 - Acquire a gradient-enhanced HSQC (gHSQC) spectrum to identify one-bond proton-carbon correlations.
 - This is a highly sensitive experiment that maps each proton to the carbon it is directly attached to.
- 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

- Acquire a gradient-enhanced HMBC (gHMBC) spectrum to identify long-range (2-3 bond) proton-carbon correlations.
- This experiment is crucial for piecing together the carbon skeleton and confirming the connectivity of different functional groups.

Data Analysis and Structural Elucidation

The systematic analysis of the acquired NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the structure and stereochemistry of **(3S,4R)-4-methylpyrrolidin-3-ol**.

Logical Flow for Spectral Assignment:



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Caption: Strategy for NMR-based structural elucidation.

Step-by-Step Interpretation:

- ^1H NMR Analysis:
 - Integration: The relative integrals of the signals will correspond to the number of protons in each environment.
 - Chemical Shift: The chemical shifts provide information about the electronic environment of the protons. For instance, protons attached to carbons bearing the hydroxyl group (H-3) or adjacent to the nitrogen (H-2, H-5) will be downfield.
 - Multiplicity: The splitting pattern (e.g., doublet, triplet, multiplet) reveals the number of neighboring protons, as described by the $n+1$ rule. The methyl group at position 6 is

expected to be a doublet due to coupling with H-4.

- ¹³C NMR Analysis:
 - The number of signals corresponds to the number of unique carbon environments. For **(3S,4R)-4-methylpyrrolidin-3-ol**, five signals for the pyrrolidine ring and one for the methyl group are expected.
 - The chemical shifts indicate the type of carbon. Carbons attached to heteroatoms (oxygen and nitrogen) will be significantly downfield.
- COSY Analysis:
 - Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons. For example, a cross-peak between the H-3 proton and the H-2/H-4 protons is expected. This allows for the tracing of the proton spin systems within the molecule.
- HSQC Analysis:
 - Each cross-peak in the HSQC spectrum directly links a proton signal to its attached carbon signal. This is the most reliable way to assign the carbon signals based on the more easily interpreted proton spectrum.
- HMBC Analysis:
 - Cross-peaks in the HMBC spectrum reveal correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the overall structure. For example, a correlation between the methyl protons (position 6) and the C-3 and C-5 carbons would confirm the position of the methyl group relative to the rest of the ring.

Conclusion

The comprehensive NMR characterization of **(3S,4R)-4-methylpyrrolidin-3-ol**, as outlined in this application note, provides a robust and reliable methodology for the structural and stereochemical confirmation of this important chiral building block. By employing a suite of 1D and 2D NMR experiments and following a logical workflow for data analysis, researchers and

drug development professionals can ensure the identity and purity of their material, which is a critical step in the advancement of new therapeutic agents.

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